molecular formula C6H11NO2 B2661275 (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CAS No. 694439-02-6

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B2661275
CAS No.: 694439-02-6
M. Wt: 129.159
InChI Key: HGEIYKJSFPCMLX-OLQVQODUSA-N
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Description

(4aR,7aS)-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a bicyclic heterocyclic compound featuring a pyrrole ring fused with a 1,4-dioxane moiety. This structure confers unique stereochemical and electronic properties, making it valuable in pharmaceutical and materials science research. Key characteristics include:

  • CAS Number: 694439-04-8 (hydrochloride salt) .
  • Molecular Weight: 165.62 g/mol (hydrochloride form) .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .
  • Purity: Available at 95% purity in research quantities .

The compound is primarily utilized as a building block in organic synthesis, particularly for developing chiral ligands, pharmaceutical intermediates, and functional polymers .

Properties

IUPAC Name

(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIYKJSFPCMLX-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the reaction of epoxides with amines under controlled conditions. One common method starts with the preparation of epoxides via the Corey-Chaikovsky reaction of corresponding aldehydes and ketones . The epoxides are then reacted with amines to form the desired dioxino-pyrrole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Weight (g/mol) Structural Features Applications
(4aR,7aS)-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride 694439-04-8 165.62 Pyrrole fused with 1,4-dioxane; chiral centers at 4aR and 7aS Pharmaceutical intermediate, chiral ligand synthesis
tert-Butyl Tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate 694439-03-7 Not reported tert-Butoxycarbonyl (Boc)-protected amine; retains bicyclic core Intermediate in peptide and alkaloid synthesis
6-(10-Azidodecyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole (EDOP-C10-N3) Not reported Not reported Azide-functionalized alkyl chain substituent; retains dioxino-pyrrole core Monomer for superhydrophobic/superoleophobic polymers
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine 943026-40-2 Not reported Pyridazine ring replaces pyrrole; chlorine substituent Unknown; potential intermediate in agrochemical or drug synthesis

Physical and Analytical Data

  • Spectroscopic Data :
    • IR spectra of EDOP-C10-N3 confirm azide functionality (≈2100 cm⁻¹), while carbonyl stretches (≈1710 cm⁻¹) are observed in pyridazine derivatives .

Commercial Availability and Pricing

  • (4aR,7aS)-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride: Priced at $580/g (Accela), though frequently out of stock . Synthonix offers bulk quantities under ISO 9001:2015 certification .
  • tert-Butyl Carbamate Derivative :
    • Sold at ¥95.00–350.00/g (凯米莱铂), depending on quantity .

Biological Activity

(4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole, also known as (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride (CAS No. 694439-04-8), is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, cytotoxicity, and antiproliferative effects of this compound based on recent research findings.

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Purity : ≥95%
  • Physical Form : Solid
  • Storage Conditions : Inert atmosphere at 2-8°C

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrole derivatives. A notable method includes the hydrazinolysis of N-pyrrolylcarboxylic acid ethyl ester followed by condensation with aldehydes. The synthesis process yields compounds that are characterized by spectroscopic techniques to confirm their structure and purity.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxicity and antiproliferative effects of (4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole on various cell lines.

  • Cell Lines Tested :
    • Melanoma Cells (SH-4) : The compound exhibited significant antiproliferative activity with an IC₅₀ value of 44.63 ± 3.51 μM.
    • Keratinocytes (HaCaT) : Similar assays indicated low cytotoxicity with no phototoxic potential observed.
  • Mechanism of Action :
    • The compound induces apoptosis and causes cell cycle arrest in the S phase in melanoma cells. Flow cytometry analysis showed a marked increase in apoptotic cells after treatment with the compound.
    • The selectivity index (SI) for human melanoma cells was calculated at 3.83, indicating a promising therapeutic window compared to standard chemotherapeutics like Cisplatin.
  • Comparative Efficacy :
    • The efficacy of (4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole was comparable to other cytostatics such as Carboplatin (IC₅₀ = 18.2 μM) and Temozolomide (IC₅₀ = 50 μM).

Safety Profile

The safety profile was assessed using mouse embryonic fibroblasts (BALB 3T3 clone A31). Results indicated low cytotoxicity levels across different concentrations tested.

Case Studies

A case study highlighted the application of pyrrole derivatives in cancer therapy. It emphasized that derivatives similar to (4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole could serve as potential adjuvants in melanoma treatment due to their ability to induce apoptosis and modulate cell cycle dynamics.

Summary of Findings

Parameter Value
IC₅₀ in SH-4 Melanoma Cells44.63 ± 3.51 μM
Selectivity Index (SI)3.83
Cytotoxicity in BALB 3T3 CellsLow
Induced ApoptosisYes
Cell Cycle ArrestS-phase accumulation

Q & A

Q. What synthetic methodologies are established for (4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole?

The synthesis typically involves multistep routes leveraging stereoselective cyclization and functionalization. Key steps include:

  • Grignard reagent addition : For constructing the pyrrole core, Grignard reactions under controlled temperatures (0°C to room temperature) in THF are used to ensure regioselectivity .
  • Chromatographic purification : Ethyl acetate/hexane mixtures (1:4 to 3:1 ratios) are employed for column chromatography to isolate intermediates .
  • Recrystallization : Final products are often recrystallized from 2-propanol or methanol to enhance purity .
    Example protocol : A derivative synthesis (from ) achieved 63% yield using THF, Grignard reagents, and column chromatography.

Q. How is the stereochemistry of the compound confirmed experimentally?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for assigning stereochemistry. For instance, diastereotopic proton splitting patterns in the dioxane ring confirm the (4aR,7aS) configuration .
  • X-ray crystallography : Patented derivatives (e.g., EGFR inhibitors) use crystallographic data to validate absolute stereochemistry .
  • Chiral HPLC : Separation of enantiomers is reported for structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How is this compound utilized in kinase inhibitor design?

(4aR,7aS)-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole serves as a key scaffold in kinase inhibitors:

  • EGFR inhibition : The core structure is functionalized with quinazoline and propoxy groups to create potent inhibitors, as seen in Sunshine Lake Pharma’s patent (e.g., 3-chloro-4-fluorophenyl derivatives) .
  • BCR-ABL targeting : Derivatives with sulfanyl acetamide groups exhibit kinase inhibitory activity in cancer therapeutics, as described in European Patent 4,374,877 .
  • Ligand design : The compound is incorporated into carboxamide ligands targeting bacterial enzymes (e.g., thiazine derivatives in PDB ligand 0QQ) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects on biological activity. For example, methoxy vs. hydroxy groups on phenyl rings alter solubility and binding affinity .
  • Dose-response profiling : Address discrepancies by testing compounds across a wider concentration range (e.g., IC50_{50} variations in kinase assays) .
  • Metabolic stability assays : Evaluate if differences in half-life or CYP450 interactions explain inconsistent in vivo results .

Q. What analytical strategies validate purity and structural integrity in derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]+^+ matching within 1 ppm error) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of crystalline forms, as reported for EGFR inhibitor salts .
  • HPLC-UV/Vis : Monitor impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to minimize racemization during synthesis .
  • Biological Assay Variability : Standardize assay conditions (e.g., ATP concentrations in kinase screens) to improve reproducibility .

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